2,3-diethyl-N-methylsulfonylquinoxaline-6-carboxamide
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Overview
Description
2,3-diethyl-N-methylsulfonylquinoxaline-6-carboxamide is a quinoxaline derivative known for its diverse applications in medicinal chemistry and industrial processes. Quinoxalines are nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, making them valuable in drug development and other scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-diethyl-N-methylsulfonylquinoxaline-6-carboxamide typically involves the condensation of appropriate substituted anilines with 1,2-dicarbonyl compounds, followed by sulfonylation and carboxamidation reactions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure cost-effectiveness and scalability. Green chemistry approaches are often employed to minimize environmental impact and enhance sustainability .
Chemical Reactions Analysis
Types of Reactions: 2,3-diethyl-N-methylsulfonylquinoxaline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized quinoxaline derivatives .
Scientific Research Applications
2,3-diethyl-N-methylsulfonylquinoxaline-6-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its therapeutic potential in treating cancer, infectious diseases, and neurological disorders.
Industry: Utilized in the development of advanced materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 2,3-diethyl-N-methylsulfonylquinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and therapeutic applications .
Comparison with Similar Compounds
Quinoxaline: The parent compound with a basic bi-cyclic structure.
Quinoline: Another nitrogen-containing heterocyclic compound with similar applications.
Pyrroloquinoxaline: A derivative with additional pharmacological activities.
Uniqueness: 2,3-diethyl-N-methylsulfonylquinoxaline-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sulfonyl and carboxamide groups contribute to its stability, reactivity, and potential therapeutic effects, distinguishing it from other quinoxaline derivatives .
Properties
IUPAC Name |
2,3-diethyl-N-methylsulfonylquinoxaline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-4-10-11(5-2)16-13-8-9(6-7-12(13)15-10)14(18)17-21(3,19)20/h6-8H,4-5H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDVYLMNPUPWQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C=C(C=C2)C(=O)NS(=O)(=O)C)N=C1CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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